molecular formula C16H21NO5 B1423648 Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate CAS No. 1017781-45-1

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

Cat. No. B1423648
M. Wt: 307.34 g/mol
InChI Key: GRNQQSYBDFHTSO-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate is a compound that belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the IUPAC name ethyl (2E)-3-{4-[(tert-butoxycarbonyl)amino]phenyl}-2-propenoate . The InChI code for this compound is 1S/C16H21NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h6-11H,5H2,1-4H3,(H,17,19)/b11-8+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 291.35 .

Scientific Research Applications

  • Dipeptide Synthesis
    • Field : Organic Chemistry
    • Application Summary : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid monomers bonded by a single peptide bond.
    • Method of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
    • Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Synthesis of (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate
    • Field : Organic Chemistry
    • Application Summary : This compound can be used in the synthesis of (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate . This is a specific type of acrylate, which are a family of polymers, a type of vinyl polymer, that are derived from acrylic acid.
    • Method of Application : The specific method of synthesis is not detailed in the source, but it typically involves a reaction with an acrylate .
    • Results : The product, (E)-Ethyl 3-(4-(tert-butoxycarbonylamino)phenyl)acrylate, is a compound with the molecular formula C16H21NO4 .
  • Synthesis of Tetracycline Derivatives
    • Field : Medicinal Chemistry
    • Application Summary : This compound can be used as a building block in the synthesis of tetracycline derivatives . Tetracyclines are a type of antibiotic that are used to treat a wide range of bacterial infections.
    • Method of Application : The specific method of synthesis is not detailed in the source, but it typically involves a cross-coupling reaction .
    • Results : The product, a tetracycline derivative, can be used as an antibiotic .

properties

IUPAC Name

ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-5-21-14(19)10-13(18)11-6-8-12(9-7-11)17-15(20)22-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNQQSYBDFHTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696003
Record name Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-((tert-butoxycarbonyl)amino)phenyl)-3-oxopropanoate

CAS RN

1017781-45-1
Record name Ethyl 3-{4-[(tert-butoxycarbonyl)amino]phenyl}-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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